N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-11-14-3-1-2-4-16(14)20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYLWFDCKCOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoline core structure characterized by a fused ring system that includes both pyrrole and quinoline moieties. Its molecular formula is , with a molecular weight of approximately 304.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₃S |
| Molecular Weight | 304.34 g/mol |
| CAS Number | [Not available] |
| SMILES | N#CC1=C(C(=O)C2=NC(C(NC3=CC=CC=C3)=O)=C(C(N2C)=O)O)C4=CC=CC=C4)C=CC=C1 |
Biological Activity
Research indicates that this compound exhibits significant biological activities. These activities include:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of pyrrolopyridines have been explored for their ability to modulate these pathways effectively.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes associated with various diseases. The binding affinity and selectivity towards these targets are critical for its therapeutic potential.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways.
- Modulation of Receptor Activity : The compound may interact with specific receptors to alter cellular responses.
Case Studies
Recent studies have focused on the biological activity of similar compounds derived from the pyrroloquinoline scaffold:
Case Study 1: Anticancer Properties
A study investigated a related pyrrolopyridine derivative's effect on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis. The results showed decreased levels of inflammatory markers and improved clinical scores in treated animals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The nature of the aryl group attached to the sulfonamide nitrogen significantly influences diuretic efficacy:
- N-(2-cyanophenyl) derivative: The electron-withdrawing cyano group enhances metabolic stability and may improve target binding through dipole interactions.
- N-(2,6-dimethylphenyl) derivative : Methyl groups introduce steric hindrance, possibly diminishing diuretic potency compared to unsubstituted or electron-deficient aryl groups .
Pharmacological studies on similar compounds (e.g., N-aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides) reveal that unsubstituted anilides exhibit the strongest diuretic effects, while bulky or electron-donating substituents reduce activity .
Heterocyclic Core Modifications
- Pyrroloquinoline vs. Pyridoquinoline: Replacing the pyrrolo ring (5-membered) with a pyrido ring (6-membered) in analogs like N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides reduces diuretic efficacy by ~30%, highlighting the importance of the pyrrolo ring’s conformational rigidity .
- Methylation at Position 2: Introduction of a methyl group at position 2 in pyrroloquinoline derivatives (e.g., 6-hydroxy-2-methyl-4-oxo analogs) enhances diuretic activity, surpassing hydrochlorothiazide in rat models .
Pharmacokinetic and Physicochemical Properties
The target compound’s cyano group likely reduces logP compared to phenoxy derivatives, balancing lipophilicity and solubility. Sulfonamide-containing analogs generally exhibit higher plasma protein binding due to the sulfonyl group’s polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
